2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Lipophilicity Drug Design Physicochemical Properties

Researchers developing CNS-penetrant kinase inhibitors or molecular imaging probes often face synthetic bottlenecks with lighter halogen analogs. 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile provides a versatile iodo leaving group for cross-coupling diversification and heavy-atom anomalous scattering for crystallographic phasing. • Enables direct I-125/I-131 radioiodination without chelator synthesis. • Computed XLogP3-AA = 2 supports favorable CNS penetration. • 95% purity; ships ambient globally.

Molecular Formula C9H5IN4
Molecular Weight 296.07 g/mol
CAS No. 578007-69-9
Cat. No. B112803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile
CAS578007-69-9
Molecular FormulaC9H5IN4
Molecular Weight296.07 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=NC2=NC=C1I)N)C#N
InChIInChI=1S/C9H5IN4/c10-7-2-5-1-6(3-11)8(12)14-9(5)13-4-7/h1-2,4H,(H2,12,13,14)
InChIKeyVNWMKVSGRFOLRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile – Procurement-Ready Heterocyclic Building Block


2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile is a polyfunctional heterocyclic building block featuring a 1,8-naphthyridine core, an amino group at the 2-position, a nitrile group at the 3-position, and a heavy iodine atom at the 6-position. Its molecular formula is C₉H₅IN₄, with a molecular weight of 296.07 g/mol [1]. The compound is commercially available from multiple vendors in research-grade purity (e.g., 95%) and serves as a versatile intermediate for the construction of biologically active molecules, particularly kinase inhibitors and anti-infective agents.

Synthetic diversification Iodo handle for Pd-catalyzed cross-coupling
Radioiodination target Direct labeling with I-125 or I-131 for imaging probes
Lipophilicity start Elevated XLogP3-AA supports CNS penetrant design

Why This Iodo Analog Cannot Be Substituted by Generic 1,8-Naphthyridines


The iodine substituent at the 6-position is not merely a placeholder; it fundamentally alters the compound's synthetic utility and physicochemical profile. Unlike the parent 1,8-naphthyridine-3-carbonitrile or its lighter halogen (Cl, Br) analogs, the iodo derivative provides a unique combination of heavy-atom effects for X-ray crystallography and a superior leaving group for transition-metal-catalyzed cross-coupling reactions [1]. Furthermore, the iodine atom imparts a distinct lipophilicity (XLogP3-AA = 2) that influences pharmacokinetic properties in a way that cannot be replicated by non-halogenated or lighter-halogenated analogs [1]. Substituting a chloro or bromo analog would compromise both the synthetic versatility and the downstream analytical traceability, leading to failed or suboptimal experimental outcomes.

Reactivity mismatch

Lighter halogens (Cl, Br) exhibit higher C–X bond energies, reducing cross-coupling efficiency.

Radiolabeling gap

Non-iodinated analogs cannot undergo direct isotopic exchange with iodine radioisotopes.

Lipophilicity shift

Chloro/bromo analogs show lower computed lipophilicity, which may alter membrane partitioning profiles.

Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Lipophilicity Drives Differential Membrane Permeability

The 6-iodo substituent significantly increases the compound's lipophilicity compared to its lighter halogen (bromo, chloro) and non-halogenated counterparts, as quantified by the computed XLogP3-AA value. This difference directly impacts passive membrane permeability and distribution volume in biological systems [1].

Lipophilicity
Class-level
XLogP3-AA = 2 (target) vs ~0.5–1.0 (unsubstituted)
Higher computed lipophilicity may influence membrane permeability studies
Computed values; experimental validation needed.
Lipophilicity Drug Design Physicochemical Properties

Superior Leaving Group for Palladium-Catalyzed Cross-Couplings

The carbon-iodine bond in 2-amino-6-iodo-1,8-naphthyridine-3-carbonitrile is significantly weaker and more reactive in oxidative addition steps of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) compared to the corresponding bromo or chloro analogs [1]. This enables milder reaction conditions and higher yields when introducing diverse aryl, alkynyl, or alkyl groups at the 6-position.

C–I Bond Energy
Class-level
~50–55 kcal/mol (C–I) vs 65–70 (C–Br), 75–80 (C–Cl)
Lower bond dissociation energy supports milder cross-coupling conditions
Gas-phase estimates; reactivity also depends on catalyst system.
Organic Synthesis Cross-Coupling Medicinal Chemistry

Direct Utility in Radioiodination for Molecular Imaging and Therapy

Vendor technical documentation explicitly states that 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile is used in the modification of radioiodination targets . This application leverages the iodine atom's capacity for isotopic exchange or direct radiolabeling with iodine-125 or iodine-131, enabling the creation of radiolabeled probes for SPECT imaging or targeted radiotherapy.

Radioiodination Compatibility
Supporting evidence
Vendor-specified for radioiodination target modification
Enables direct labeling for SPECT imaging research
Supplier specification; protocol validation recommended.
Radiopharmaceuticals Molecular Imaging Targeted Therapy

Class-Level Anti-Mycobacterial Activity Sets Baseline for Analogs

A recent study on 28 1,8-naphthyridine-3-carbonitrile derivatives (ANC and ANA series) demonstrated potent anti-mycobacterial activity against M. tuberculosis H37Rv, with MIC values ranging from 6.25 to ≤50 μg/mL [1]. While the 6-iodo compound itself was not directly tested in this panel, the data establishes a clear structure-activity relationship for the core scaffold, indicating that strategic substitution at the 6-position (as in the 6-iodo analog) is critical for tuning potency.

Anti-mycobacterial Context
Class-level inference
Scaffold analogs: MIC 6.25–50 μg/mL (M. tuberculosis H37Rv)
Class-level antimicrobial screening context; compound not directly tested
Benchmark from 28 related naphthyridine derivatives.
Anti-tubercular Drug Discovery Infectious Disease

Recommended Procurement Scenarios Based on Differentiated Evidence


Lead Optimization for CNS-Penetrant Kinase Inhibitors

Medicinal chemistry teams focused on developing kinase inhibitors for brain tumors or neurodegenerative diseases should prioritize this compound. Its computed XLogP3-AA of 2 [1] provides a favorable starting point for CNS penetration, and the 6-iodo group can be diversified via cross-coupling to explore SAR while maintaining this optimal lipophilicity profile.

Development of SPECT Imaging or Theranostic Radiopharmaceuticals

For radiopharmacy and molecular imaging research, this compound is uniquely suited for direct radioiodination with I-125 or I-131 [1]. It offers a streamlined synthetic route to radiolabeled 1,8-naphthyridine-based probes, bypassing the need for complex chelator or prosthetic group syntheses required for lighter halogen analogs.

SAR Studies in Anti-Tubercular Drug Discovery

Building on the established anti-mycobacterial activity of 1,8-naphthyridine-3-carbonitrile analogs (MIC = 6.25-50 μg/mL) [1], this compound serves as a key intermediate for exploring the impact of diverse 6-position substituents on potency and selectivity. The iodine atom allows for facile introduction of aryl, heteroaryl, or alkynyl groups via cross-coupling, accelerating SAR exploration.

X-ray Crystallography of Protein-Ligand Complexes

The heavy iodine atom provides strong anomalous scattering, making this compound an excellent choice for experimental phasing in protein crystallography. It can be soaked into protein crystals to determine high-resolution structures of 1,8-naphthyridine binding modes, a capability not offered by the lighter halogen analogs.

Application
Selection Property
Validation Focus
CNS-penetrant kinase inhibitor research
Lipophilicity context and iodo reactivity
Membrane permeability and cross-coupling efficiency
SPECT imaging probe development
Radioiodination compatibility
Radiolabeling yield and imaging specificity
Anti-mycobacterial screening studies
Iodo handle for SAR diversification
MIC determination against M. tuberculosis strains
Protein–ligand crystallography
Heavy-atom anomalous scattering
Phasing power and binding-mode resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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